

Application Notes and Protocols for Cys-V5 Peptide in Co-Immunoprecipitation

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Compound of Interest		
Compound Name:	Cys-V5 Peptide	
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Introduction

Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context. The V5 epitope tag, a short 14-amino acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5), is a widely used tool for the detection and purification of recombinant proteins.[1][2] When fused to a protein of interest, the V5 tag allows for its specific immunoprecipitation using an anti-V5 antibody. For applications requiring the gentle elution of the protein complex for downstream analysis, competitive elution with a V5 peptide is the method of choice. The **Cys-V5 peptide**, which includes an N-terminal cysteine residue, offers a versatile option for such elution strategies.[3][4] This document provides a detailed protocol for Co-IP using V5-tagged proteins and subsequent elution with the **Cys-V5 peptide**.

Principle of V5 Co-Immunoprecipitation and Cys-V5 Peptide Elution

The workflow begins with the lysis of cells expressing a V5-tagged "bait" protein. The cell lysate is then incubated with an anti-V5 antibody coupled to magnetic or agarose beads. The antibody specifically captures the V5-tagged bait protein, along with any interacting "prey" proteins. After a series of washes to remove non-specific binders, the protein complex is eluted from the



beads. While harsh elution methods involving low pH buffers or denaturing agents are effective, they can disrupt protein-protein interactions and enzymatic activity.

Competitive elution with the **Cys-V5 peptide** provides a gentle alternative. The high concentration of the free peptide competes with the V5-tagged protein for binding to the anti-V5 antibody, leading to the release of the entire protein complex in its native state. This is particularly advantageous for downstream applications such as mass spectrometry, functional assays, and structural studies.

Quantitative Data Summary

For successful Co-IP and elution, it is crucial to consider the binding capacities of the affinity resins and the optimal concentrations of the elution peptide. The table below summarizes key quantitative parameters.

Parameter	Value	Notes
V5-Tag Amino Acid Sequence	GKPIPNPLLGLDST	Derived from Simian Virus 5 (SV5) P and V proteins.[1]
V5-Tag Molecular Weight	~1.42 kDa	_
Cys-V5 Peptide Molecular Weight	~1.52 kDa	
Binding Capacity of V5-Trap® Magnetic Agarose	17.5 μg of ~30 kDa V5-tagged protein per 25 μL of bead slurry	
Cys-V5 Peptide Stock Solution	5 mg/mL in water	Store at -20°C in aliquots.
V5 Peptide Stock Solution	2 mg/mL (1.4 mM) in PBS	
Recommended V5 Peptide Elution Concentration	0.72 mg/mL (0.5 mM) in PBS	_
Alternative V5 Peptide Elution Concentration	1 mg/mL in PBS	-

Experimental Protocols



A. Cell Lysis

- Cell Culture: Grow cells expressing the V5-tagged protein of interest to approximately 80-90% confluency.
- Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphatebuffered saline (PBS). For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation.
- Lysis Buffer Preparation: Prepare a suitable lysis buffer. The composition can be optimized
 for the specific protein complex. A common starting point is a non-denaturing lysis buffer
 such as RIPA buffer without SDS or a Tris-based buffer.
 - Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
 - RIPA Buffer (modified): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.
- Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

B. Immunoprecipitation

- Bead Preparation: Resuspend the anti-V5 antibody-conjugated beads (e.g., V5-Trap® Agarose or Magnetic Agarose) by vortexing.
- Equilibration: Take a sufficient amount of bead slurry and wash them twice with ice-cold lysis buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1,000 x g) for 1 minute.



- Binding: Add the clarified cell lysate (typically 0.5 1.0 mg of total protein) to the equilibrated beads.
- Incubation: Incubate the lysate-bead mixture for 1-3 hours or overnight at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.

C. Washing

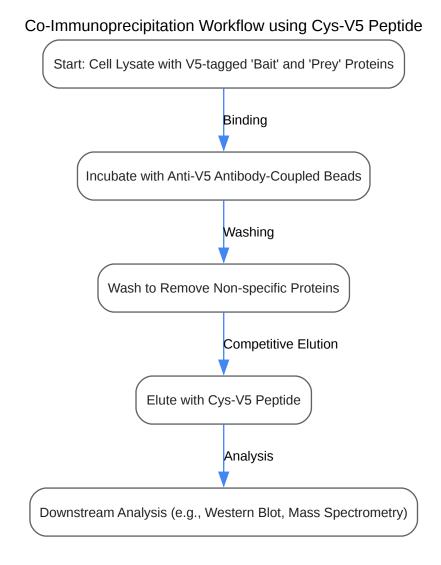
- Bead Collection: Pellet the beads by centrifugation or using a magnetic stand.
- Washing Steps: Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a buffer with a lower detergent concentration). With each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.
 - Note: For Co-IP experiments, consider using a wash buffer without detergent to preserve weaker protein-protein interactions.

D. Elution with Cys-V5 Peptide

- Peptide Preparation: Prepare the Cys-V5 peptide elution buffer by diluting the stock solution to a final concentration of 0.5 - 1.0 mg/mL in PBS.
- Elution: After the final wash, remove the supernatant completely. Add 50-100 μ L of the **Cys-V5 peptide** elution buffer to the beads.
- Incubation: Incubate the beads with the elution buffer for 10-20 minutes at room temperature or 30-60 minutes at 4°C with gentle mixing. For potentially higher yields, incubation can be performed at 37°C for 5-10 minutes.
- Collection: Pellet the beads and carefully transfer the supernatant containing the eluted protein complex to a new tube.
- Repeat Elution (Optional): To maximize the recovery of the protein complex, a second round
 of elution can be performed by adding fresh elution buffer to the beads.

Visualization of Workflows and Pathways Co-Immunoprecipitation Workflow



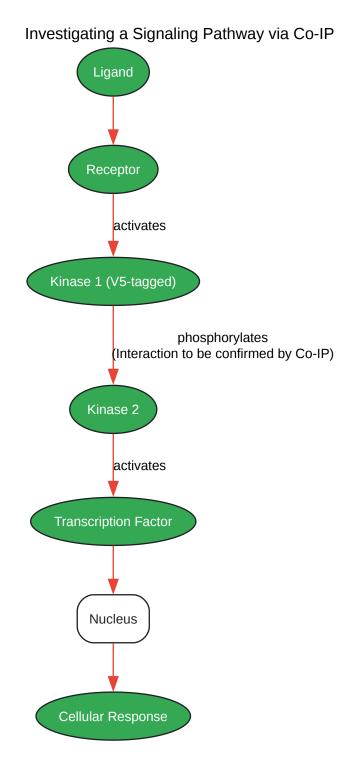


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Caption: A flowchart illustrating the key steps of the co-immunoprecipitation protocol.

Generic Signaling Pathway Investigation





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Caption: A diagram showing a hypothetical signaling cascade where Co-IP can be used.



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